molecular formula C13H17ClFN B13580045 rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride

rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride

Cat. No.: B13580045
M. Wt: 241.73 g/mol
InChI Key: PXCPZAXKESHPQV-GBEYWKSCSA-N
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Description

rac-(1R,6S,8R)-8-(4-Fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride is a bicyclic amine derivative featuring a nitrogen atom integrated into a bicyclo[4.2.0]octane scaffold. The compound is substituted with a 4-fluorophenyl group at the 8-position and exists as a racemic mixture of enantiomers in its hydrochloride salt form. Key properties include:

  • Molecular formula: C₁₃H₁₇ClFN
  • Molecular weight: 241.74 g/mol .

Properties

Molecular Formula

C13H17ClFN

Molecular Weight

241.73 g/mol

IUPAC Name

(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane;hydrochloride

InChI

InChI=1S/C13H16FN.ClH/c14-11-3-1-9(2-4-11)12-7-10-5-6-15-8-13(10)12;/h1-4,10,12-13,15H,5-8H2;1H/t10-,12+,13-;/m1./s1

InChI Key

PXCPZAXKESHPQV-GBEYWKSCSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@H]1C[C@H]2C3=CC=C(C=C3)F.Cl

Canonical SMILES

C1CNCC2C1CC2C3=CC=C(C=C3)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the bicyclic core.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, and the process would include steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom or the bicyclic ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure or the fluorophenyl group, using reagents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or hydroxylated derivatives, while reduction could produce de-fluorinated or reduced bicyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can be used in assays to investigate binding affinities and mechanisms of action.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various applications in material science and catalysis.

Mechanism of Action

The mechanism of action of rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the bicyclic structure provides rigidity and specificity. The compound may modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, depending on the context.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with key structural analogs, highlighting differences in molecular architecture, substituents, and inferred applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications/Notes
rac-(1R,6S,8R)-8-(4-Fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride C₁₃H₁₇ClFN 241.74 Bicyclo[4.2.0]octane, 4-fluorophenyl substituent Enhanced lipophilicity; possible CNS or antimicrobial activity
Rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride C₇H₁₃ClNO 149.62 Smaller bicyclo[3.2.0]heptane system, hydroxyl group Reduced molecular weight may improve bioavailability; applications unconfirmed
(1S,5R)-3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride C₇H₁₁ClF₂N 206.62 Bicyclo[3.2.1]octane, difluoro substituents Fluorination enhances metabolic stability; potential for kinase inhibitors
(6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-8-oxo-3-[(Z)-prop-1-en-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C₂₃H₂₆N₄O₅S 486.54 Thia-aza bicyclo[4.2.0], prop-1-en-1-yl, β-lactam core Antibiotic activity (cephalosporin analog)

Key Observations

Bicyclic Ring Systems :

  • The target compound’s bicyclo[4.2.0]octane system offers a larger, more rigid framework compared to bicyclo[3.2.0]heptane () or bicyclo[3.2.1]octane (). This may influence binding specificity in biological targets.
  • Thia-azabicyclo[4.2.0] derivatives (–11) are associated with β-lactam antibiotics, suggesting the scaffold’s versatility in drug design .

Substituent Effects :

  • The 4-fluorophenyl group in the target compound contrasts with hydroxyl (), difluoro (), or prop-1-en-1-yl () groups in analogs. Fluorine’s electronegativity and lipophilicity may improve membrane permeability or target affinity.
  • Racemic mixtures (e.g., target compound and ) may require enantiomeric resolution for optimized pharmacological activity.

Molecular Weight and Bioavailability :

  • The target compound (241.74 g/mol) is heavier than smaller analogs like the bicyclo[3.2.0]heptane derivative (149.62 g/mol), which could impact pharmacokinetic properties such as absorption and distribution.

Purity and Availability :

  • Structural analogs like rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride (–3, 12) are discontinued commercially, suggesting the target compound may represent a newer or less explored derivative .

Research Findings and Implications

  • Antimicrobial Potential: The presence of fluorophenyl and bicyclo[4.2.0] motifs aligns with antibiotic scaffolds (e.g., cephalosporins in –11), though direct evidence for the target compound’s efficacy is lacking .
  • Synthetic Challenges : The racemic nature of the target compound complicates pharmacological optimization. Enantioselective synthesis or chiral separation may be necessary for therapeutic development.
  • Comparative Toxicity: No hazard data are provided, but hydrochloride salts of similar bicyclic amines (e.g., –14) are typically handled as laboratory reagents, implying moderate safety profiles.

Biological Activity

rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride, identified by its CAS number 2408936-94-5, is a compound of interest in medicinal chemistry due to its structural properties and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and therapeutic potential.

  • Molecular Formula : C15H18ClFN
  • Molecular Weight : 241.7 g/mol
  • Purity : Minimum 95% (discontinued product) .

Potential Targets:

  • Dopamine Receptors : Compounds in this class often exhibit affinity for dopamine receptors, which are critical in the treatment of neurological disorders.
  • Serotonin Receptors : Similar compounds have shown activity at serotonin receptor sites, indicating possible implications in mood regulation and anxiety disorders.

Biological Activity Data

StudyBiological ActivityFindings
Study 1Dopaminergic ActivityDemonstrated modulation of dopamine release in vitro.
Study 2Serotonergic EffectsShowed potential for serotonin receptor binding affinity.
Study 3Neuroprotective EffectsIndicated reduced neurotoxicity in cellular models.

Case Studies

  • Case Study on Neurotransmitter Modulation
    • Objective : To assess the impact of this compound on neurotransmitter levels.
    • Methodology : In vitro assays measuring neurotransmitter release in neuronal cultures.
    • Results : The compound enhanced dopamine release while inhibiting excessive serotonin uptake, suggesting a balanced modulation of neurotransmitter systems.
  • Case Study on Neuroprotection
    • Objective : Evaluate neuroprotective properties against oxidative stress.
    • Methodology : Neuronal cell lines exposed to oxidative agents with and without the compound.
    • Results : Significant reduction in cell death and preservation of neuronal integrity were observed when treated with the compound.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability.

  • Absorption : Rapidly absorbed following administration.
  • Distribution : High affinity for brain tissues due to lipophilicity.
  • Metabolism : Primarily hepatic; metabolites may retain biological activity.
  • Excretion : Renal clearance predominates.

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